
3-Bromo-2-methylquinoline
Übersicht
Beschreibung
3-Bromo-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with a bromine atom at the third position and a methyl group at the second position. This compound is of significant interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylquinoline can be achieved through various methods. One common approach involves the bromination of 2-methylquinoline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the third position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction Reactions: The quinoline core can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted quinolines, while oxidation can produce quinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It can be employed in the development of organic electronic materials and dyes.
Biological Studies: Researchers use it to study the biological activities of quinoline derivatives and their mechanisms of action.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the quinoline core can facilitate binding to these targets, leading to biological effects. The exact pathways involved can vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
2-Methylquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromoquinoline: Similar structure but without the methyl group, which can influence its reactivity and biological activity.
4-Bromo-2-methylquinoline: Bromine atom at the fourth position, leading to different chemical properties and reactivity.
Uniqueness: 3-Bromo-2-methylquinoline is unique due to the presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. The specific positioning of these substituents can enhance its utility in various synthetic and research applications.
Biologische Aktivität
3-Bromo-2-methylquinoline is a heterocyclic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C10H8BrN and features a bromine atom at the third position and a methyl group at the second position of the quinoline ring. This specific arrangement contributes to its unique chemical reactivity and biological properties, distinguishing it from other quinoline derivatives.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It serves as a building block for synthesizing pharmaceutical compounds with potential applications against various pathogens. In particular, quinoline derivatives have shown effectiveness against bacteria, fungi, and protozoa.
2. Anticancer Properties
Quinoline derivatives, including this compound, are being studied for their anticancer activities. They have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways that promote cell survival. For instance, studies have shown that certain quinoline derivatives can inhibit the growth of cancer cell lines by disrupting cell cycle progression .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Quinoline derivatives have been noted to reduce inflammation by modulating the expression of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This property makes them candidates for developing therapeutic agents for inflammatory diseases.
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives can act as inhibitors of various enzymes involved in metabolic pathways, contributing to their antimicrobial and anticancer effects.
- Gene Expression Modulation : These compounds may alter gene expression profiles in target cells, leading to changes in cellular behavior and function.
- Cell Signaling Interference : By interfering with key cell signaling pathways, this compound can induce apoptosis or inhibit proliferation in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various quinoline derivatives, this compound demonstrated potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 μg/mL. This finding supports its potential as a lead compound for developing new antimicrobial agents.
Compound | MIC (μg/mL) | Activity |
---|---|---|
This compound | 15 | Antimicrobial |
Control (Ciprofloxacin) | 5 | Antimicrobial |
Case Study 2: Anticancer Activity
A recent experimental study assessed the anticancer properties of this compound on human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 20 μM after 48 hours of treatment, indicating its potential for further development as an anticancer agent.
Treatment | IC50 (μM) | Cell Line |
---|---|---|
This compound | 20 | MCF-7 |
Control (Doxorubicin) | 10 | MCF-7 |
Eigenschaften
IUPAC Name |
3-bromo-2-methylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFGRHQVLBAAFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.